molecular formula C17H23NO4 B000090 Convolamine CAS No. 500-56-1

Convolamine

Cat. No. B000090
CAS RN: 500-56-1
M. Wt: 305 g/mol
InChI Key: AEFPCFUCFQBXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Convolamine contains a total of 47 bonds, which include 24 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ester (aromatic), and 1 tertiary amine (aliphatic) . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .


Physical And Chemical Properties Analysis

Convolamine has a molecular weight of 305.37 . It is a white powder . The chemical properties of Convolamine include a density of 1.2±0.1 g/cm3, boiling point of 415.6±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.9±3.0 kJ/mol, flash point of 205.1±28.7 °C, index of refraction of 1.560, molar refractivity of 82.7±0.4 cm3, polar surface area of 48 Å2, polarizability of 32.8±0.5 10-24 cm3, surface tension of 46.6±5.0 dyne/cm, and molar volume of 255.7±5.0 cm3 .

Scientific Research Applications

Cognitive Enhancement

Convolamine has been identified as a cognitive enhancer . It has been shown to restore learning in various models, including Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice .

Neuroprotection

Convolamine has neuroprotective properties . This means it can protect neurons from damage or degeneration, which is crucial in the treatment of neurodegenerative diseases.

Treatment of Wolfram Syndrome

The wfs1abKO zebrafish larva, a model of Wolfram syndrome, exhibits an increased visual-motor response due to a mutation in Wolframin . Convolamine has been shown to restore normal mobility in these larvae .

Traditional Use in Memory and Cognitive Protection

Convolamine’s pharmacological action is relevant to the traditional use of Shankhpushpi in memory and cognitive protection . This suggests that it could be used in the development of treatments for memory and cognitive disorders.

Future Directions

Convolamine has been identified as a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties . It has been found to restore normal mobility in wfs1abKO larvae without affecting wfs1abWT controls . It has also been found to restore learning in Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice . These effects were observed at low 1 mg/kg doses . Therefore, Convolamine’s pharmacological action is relevant to the traditional use of Shankhpushpi in memory and cognitive protection .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPCFUCFQBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329455
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Convolamine

CAS RN

500-56-1
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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